N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine
Description
N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a pyrrole ring attached to the ethanamine chain
Properties
Molecular Formula |
C14H17FN2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H17FN2/c1-17-10-4-6-13(17)11-16-9-8-12-5-2-3-7-14(12)15/h2-7,10,16H,8-9,11H2,1H3 |
InChI Key |
DAHAYQVNPKBZCM-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNCCC2=CC=CC=C2F |
Canonical SMILES |
CN1C=CC=C1CNCCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of 2-fluorobenzaldehyde with 1-methylpyrrole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenethylamine: Similar structure but lacks the pyrrole ring.
1-Methyl-2-acetylpyrrole: Contains the pyrrole ring but lacks the fluorophenyl group.
Uniqueness
N-[2-(2-fluorophenyl)ethyl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to the combination of the fluorophenyl and pyrrole moieties in its structure. This unique combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
